molecular formula C9H18N2O B13652049 1-(Piperidin-3-yl)pyrrolidin-3-ol

1-(Piperidin-3-yl)pyrrolidin-3-ol

Cat. No.: B13652049
M. Wt: 170.25 g/mol
InChI Key: GBYDJCQCUOZKCL-UHFFFAOYSA-N
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Description

1-(Piperidin-3-yl)pyrrolidin-3-ol (CAS: 1220023-43-7) is a bicyclic amine containing a piperidine and pyrrolidine ring fused via their nitrogen atoms. Its molecular formula is C₉H₁₈N₂O, with a molecular weight of 170.25 g/mol (dihydrochloride form: 243.16 g/mol) . It is commercially available as a dihydrochloride salt and is used in drug discovery for targeting central nervous system (CNS) receptors or enzymes .

Properties

Molecular Formula

C9H18N2O

Molecular Weight

170.25 g/mol

IUPAC Name

1-piperidin-3-ylpyrrolidin-3-ol

InChI

InChI=1S/C9H18N2O/c12-9-3-5-11(7-9)8-2-1-4-10-6-8/h8-10,12H,1-7H2

InChI Key

GBYDJCQCUOZKCL-UHFFFAOYSA-N

Canonical SMILES

C1CC(CNC1)N2CCC(C2)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Piperidin-3-yl)pyrrolidin-3-ol typically involves the condensation of 3-aminopyridine with 2,5-dimethoxytetrahydrofuran, followed by catalytic hydrogenation. The hydrogenation step is often performed using palladium on carbon (Pd/C) as a catalyst in the presence of hydrochloric acid (HCl) to ensure complete conversion . This method is advantageous due to its scalability and the availability of starting materials.

Industrial Production Methods: Industrial production of 1-(Piperidin-3-yl)pyrrolidin-3-ol may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions: 1-(Piperidin-3-yl)pyrrolidin-3-ol undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions typically involve hydrogenation using catalysts such as Pd/C.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms in the piperidine or pyrrolidine rings.

Common Reagents and Conditions:

    Oxidation: KMnO4 in acidic or neutral conditions.

    Reduction: Hydrogen gas (H2) with Pd/C catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride (NaH).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces fully saturated compounds.

Scientific Research Applications

1-(Piperidin-3-yl)pyrrolidin-3-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Piperidin-3-yl)pyrrolidin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved .

Comparison with Similar Compounds

Analogues with Piperidine/Pyrrolidine Backbones

The following compounds share the piperidine-pyrrolidine scaffold but differ in substituents or ring modifications:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Features
1-(Piperidin-3-yl)pyrrolidin-3-ol 1220023-43-7 C₉H₁₈N₂O 170.25 Parent compound, bicyclic amine
1-(Pyrrolidin-3-yl)piperidin-4-ol 1220023-45-9 C₉H₁₈N₂O 170.25 Reversed ring positions (4-OH)
1-(2-Aminoethyl)pyrrolidin-3-ol 857637-07-1 C₆H₁₄N₂O 130.19 Aminoethyl substituent, lower MW
(3S,5R)-5-(2-Hydroxypropan-2-yl)pyrrolidin-3-ol - C₇H₁₆ClNO₂ 181.66 (HCl salt) Stereospecific hydroxyalkyl group

Key Observations :

  • Functional Groups: The aminoethyl group in 1-(2-aminoethyl)pyrrolidin-3-ol (MW 130.19) reduces molecular weight and increases hydrophilicity compared to the parent compound (MW 170.25) .
  • Stereochemistry : The (3S,5R) configuration in hydroxyalkyl-substituted derivatives enhances stereoselective interactions, critical for enzyme inhibition .

Fluorinated Derivatives

Fluorination is a common strategy to improve metabolic stability and lipophilicity:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Fluorine Substituents
2,2-Difluoro-1-(piperidin-3-yl)ethan-1-ol - C₉H₁₄F₅NO₃ 279.21 Difluoroethyl group
1-(3-(Trifluoromethyl)phenyl)pyrrolidin-3-ol - C₁₁H₁₂F₃NO 231.22 Trifluoromethylphenyl substituent

Key Observations :

  • Metabolic Stability : Fluorinated analogs like 2,2-difluoro-1-(piperidin-3-yl)ethan-1-ol exhibit increased resistance to oxidative metabolism due to C-F bonds .
  • Lipophilicity : The trifluoromethyl group in 1-(3-(Trifluoromethyl)phenyl)pyrrolidin-3-ol enhances membrane permeability, making it suitable for CNS-targeting drugs .

Pyridine-Containing Derivatives

Pyridine rings introduce aromaticity and hydrogen-bonding capabilities:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Pyridine Substituent
1-(Pyridin-2-yl)piperidin-3-ol 939986-68-2 C₁₀H₁₄N₂O 178.23 Pyridin-2-yl group
1-(1-(Pyridin-2-yl)ethyl)piperidin-3-ol 1289385-52-9 C₁₂H₁₈N₂O 206.28 Ethyl-linked pyridine

Key Observations :

  • Aromatic Interactions : The pyridin-2-yl group in 1-(Pyridin-2-yl)piperidin-3-ol facilitates π-π stacking with aromatic residues in protein binding pockets .
  • Conformational Flexibility : The ethyl linker in 1-(1-(Pyridin-2-yl)ethyl)piperidin-3-ol allows for adjustable spatial orientation, optimizing target engagement .

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